8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a purine core substituted with an acetylphenylamino group, a but-2-yn-1-yl group, and a methyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, acetylphenylamine, and but-2-yn-1-yl reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-((-2-Acetylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione include other purine derivatives with different substituents. Examples include:
- 8-((Phenylamino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 8-((2-Methylphenyl)amino)-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
8-(2-acetylanilino)-7-but-2-ynyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H17N5O3/c1-4-5-10-23-14-15(22(3)18(26)21-16(14)25)20-17(23)19-13-9-7-6-8-12(13)11(2)24/h6-9H,10H2,1-3H3,(H,19,20)(H,21,25,26) |
InChI Key |
VEFOLBCBLRCQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2=C(N=C1NC3=CC=CC=C3C(=O)C)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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